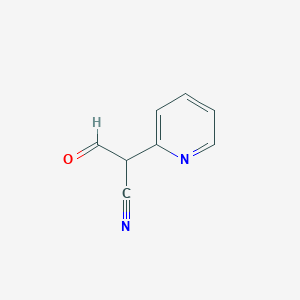

2-(2-Pyridyl)-3-oxopropanenitrile

Description

Significance of β-Oxopropanenitriles as Versatile Synthetic Intermediates

β-Oxopropanenitriles, also known as β-ketonitriles, are prized intermediates in organic synthesis. rsc.orgnih.gov Their value stems from the presence of two key functional groups—a ketone and a nitrile—separated by a methylene (B1212753) group. This arrangement confers a dual reactivity profile. The active methylene group is readily deprotonated to form a nucleophilic carbanion, which can participate in a variety of carbon-carbon bond-forming reactions. Simultaneously, the ketone and nitrile functionalities can undergo a range of transformations, including reductions, additions, and cyclizations. This versatility allows for their use in the synthesis of diverse molecular frameworks, including heterocyclic and carbocyclic systems. nih.govrsc.org They are recognized as valuable precursors for biologically active compounds such as those with anti-cancer, anti-inflammatory, and antimalarial properties. rsc.orgnih.gov

Strategic Importance of Pyridine (B92270) Motifs in Organic Chemistry

The pyridine ring is a fundamental heterocyclic scaffold that is ubiquitous in a vast number of biologically active compounds and functional materials. nih.govwisdomlib.orgopenaccessjournals.comnumberanalytics.com Its presence in numerous pharmaceuticals, agrochemicals, and catalysts underscores its strategic importance. numberanalytics.comwikipedia.org The nitrogen atom in the pyridine ring not only influences the molecule's basicity and solubility but also provides a site for coordination with metal ions and participates in hydrogen bonding interactions, which are crucial for biological activity. nih.govopenaccessjournals.com The incorporation of a pyridine moiety can enhance the pharmacological properties of a molecule. nih.gov

Scope and Research Focus on 2-(2-Pyridyl)-3-oxopropanenitrile

This article focuses specifically on 2-(2-Pyridyl)-3-oxopropanenitrile, a molecule that synergistically combines the advantageous features of both β-oxopropanenitriles and pyridines. The following sections will delve into the synthetic routes to access this compound, its characteristic spectroscopic data, and its diverse chemical reactivity. Furthermore, the application of 2-(2-Pyridyl)-3-oxopropanenitrile as a key building block in the synthesis of novel heterocyclic structures and potentially bioactive molecules will be highlighted, providing a comprehensive overview of its current standing in synthetic organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

3-oxo-2-pyridin-2-ylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c9-5-7(6-11)8-3-1-2-4-10-8/h1-4,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNLCJTGYFATTHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Pyridyl 3 Oxopropanenitrile and Its Analogues

Acylation of Active Nitriles in the Presence of Basic Catalysts

The acylation of active methylene (B1212753) compounds, such as nitriles, is a direct method for the formation of β-ketonitriles. This transformation involves the reaction of a nitrile containing an acidic α-hydrogen with an acylating agent. For the synthesis of the target compound, this would involve the acylation of 2-pyridylacetonitrile (B1294559). sigmaaldrich.comsigmaaldrich.com The reaction is typically conducted in the presence of a base, which deprotonates the α-carbon of the nitrile, generating a nucleophilic carbanion that subsequently attacks the acylating agent.

The choice of base is critical and must be strong enough to deprotonate the active nitrile but not so strong as to cause unwanted side reactions. Pyridine (B92270) itself can act as a base to facilitate these reactions. researchgate.netncert.nic.in For instance, the acylation of β-aminocrotononitrile with various acid chlorides is performed in the presence of pyridine, which acts as a catalyst and an acid scavenger. researchgate.net While a direct, high-yield acylation of 2-pyridylacetonitrile to 2-(2-pyridyl)-3-oxopropanenitrile using this method requires specific conditions, the acylation reaction of 2-pyridylacetonitrile with hot acetic anhydride (B1165640) has been reported. sigmaaldrich.comsigmaaldrich.com

In a related approach, palladium-catalyzed ortho-acylation of 2-aryl pyridines has been developed using arylmethyl amines as acyl sources, demonstrating a regioselective method for introducing acyl groups onto the pyridine scaffold. rsc.org

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of a carbonyl compound with an active methylene compound. ias.ac.in This methodology is extensively used to synthesize precursors and analogues of 2-(2-pyridyl)-3-oxopropanenitrile.

Intermolecular Knoevenagel Condensation Reactions

Intermolecular Knoevenagel condensation provides a route to α,β-unsaturated ketonitriles. In the context of pyridine-containing compounds, this often involves the reaction of a pyridine aldehyde with an active methylene nitrile or the reaction of a pyridine-containing β-ketonitrile with an aldehyde.

For example, pyridine-2,6-bis(3-oxopropanenitrile), a key analogue, readily undergoes condensation with various aromatic aldehydes in ethanol (B145695) with a catalytic amount of piperidine (B6355638). This reaction yields the corresponding α,β-unsaturated products, specifically pyridine-2,6-bis-((E)-2-arylidene-3-oxopropanenitrile) derivatives. The E-isomer is typically the favored product.

Table 1: Examples of Knoevenagel Condensation Products

| Aldehyde Reactant | Product |

|---|---|

| Benzaldehyde | Pyridine-2,6-bis-((E)-2-benzylidene-3-oxopropanenitrile) |

| Salicylaldehyde | Coumarin derivative (via condensation and intramolecular cyclization) |

Multi-component Knoevenagel Condensation Protocols

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single step. Knoevenagel condensation is often a key step in these cascades. A notable example is the three-component reaction between a β-ketonitrile, an aldehyde, and an amine. For instance, a library of trans-4,5-dihydrofuran-3-carbonitriles was synthesized via a one-pot reaction of β-ketonitriles, aldehydes, and pyridinium (B92312) ylide precursors, which proceeds through a cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization. nih.gov

Another three-component protocol involves the condensation of β-ketonitriles, 4-fluorobenzaldehyde, and secondary cyclic amines. nih.gov The proposed mechanism involves an initial Knoevenagel condensation, which is then followed by an aromatic nucleophilic substitution. nih.gov These MCRs provide rapid access to diverse molecular scaffolds from simple precursors.

Reactions of α-Haloketones with Cyanide Ion

The reaction of an α-haloketone with a cyanide ion source is a classical method for producing β-ketonitriles. This is a nucleophilic substitution reaction where the cyanide ion displaces the halide. To synthesize 2-(2-pyridyl)-3-oxopropanenitrile, the corresponding α-halo-2-pyridylketone would be required.

However, this reaction can be complicated by competing pathways. The cyanide ion can also attack the carbonyl group, leading to the formation of cyanohydrins, which may further react to form α-cyanooxiranes. The reaction medium plays a crucial role; for example, in the case of 3-chloroquinoline-2,4-diones, using dimethyl formamide (B127407) (DMF) favors nucleophilic substitution to yield 3-cyanoquinoline-2,4-diones, whereas in methanol, the reaction proceeds via addition to the carbonyl group.

Furthermore, the reaction with tertiary α-haloketones can be inefficient and give low yields due to steric hindrance. znaturforsch.com

Hydrolysis of β-Enaminonitriles

β-Enaminonitriles are valuable intermediates in heterocyclic synthesis and can serve as precursors to β-ketonitriles. ias.ac.in The hydrolysis of a β-enaminonitrile can yield the corresponding β-ketonitrile. This transformation is typically carried out under acidic or basic conditions. For example, the hydrolysis of N,N'-di-(2-nitro-3-pyridyl)-urea can be achieved using a sodium hydroxide (B78521) solution to yield 2-nitro-3-aminopyridine. google.com

While not a direct synthesis of the title compound, the hydrolysis of related nitrile-containing structures is a known chemical transformation. The alkaline hydrolysis of alkyl derivatives of (pyridyl-2)acetonitriles, for instance, has been shown to produce the corresponding amides. nih.gov The hydrolysis of aminoacetonitrile (B1212223) itself is proposed to proceed through a glycinamide (B1583983) intermediate to form glycine. researchgate.net The conversion of a suitably substituted pyridyl-enaminonitrile represents a potential, though less direct, route to 2-(2-pyridyl)-3-oxopropanenitrile.

Claisen Condensation Routes for Pyridine-Linked Bis-β-Ketonitriles

The Claisen condensation is a powerful carbon-carbon bond-forming reaction that occurs between two ester molecules or an ester and another carbonyl compound in the presence of a strong base. organic-chemistry.org When a nitrile is used as the nucleophilic donor, the reaction yields a β-ketonitrile. organic-chemistry.org This method is particularly effective for synthesizing pyridine-linked bis-β-ketonitriles.

A key example is the synthesis of pyridine-2,6-bis(3-oxopropanenitrile). This is achieved through the Claisen condensation of diethyl 2,6-pyridinedicarboxylate with acetonitrile (B52724). The reaction is performed in a solvent like dry tetrahydrofuran (B95107) (THF) and requires a strong base, such as sodium hydride, to deprotonate the acetonitrile, thereby generating the nucleophile for the condensation. This approach provides a direct and efficient route to the bis-β-ketonitrile scaffold, which is a valuable precursor for further functionalization, for example, through Knoevenagel condensations.

Optimization of Reaction Conditions and Yields in Synthesis

The optimization of reaction conditions is a critical aspect of developing efficient and high-yielding synthetic protocols for 2-(2-pyridyl)-3-oxopropanenitrile and its analogues. A common method for the synthesis of β-ketonitriles is the Claisen condensation. The synthesis of a closely related compound, pyridine-2,6-bis(3-oxopropanenitrile), was achieved via the Claisen condensation of diethyl 2,6-pyridinedicarboxylate with acetonitrile in the presence of a strong base like sodium hydride in dry tetrahydrofuran (THF). researchgate.net

The optimization of such condensation reactions often involves a systematic study of various parameters, including the choice of base, solvent, reaction temperature, and reaction time. For instance, in the Claisen-Schmidt condensation, which is used to synthesize chalcones and related compounds, the catalyst and solvent system play a crucial role in determining the reaction's efficiency and selectivity. researchgate.netnih.govrsc.org

A study on the synthesis of 2-amino-3-cyanopyridines via a one-pot, two-step sequential route utilized Brønsted acidic ionic liquids as catalysts. researchgate.net The optimization of reaction conditions involved screening different catalysts and adjusting the temperature. It was found that the acidic strength of the catalyst significantly influenced the selective formation of the desired product. researchgate.net

The following table summarizes key parameters that are typically optimized in condensation reactions for the synthesis of pyridine-containing compounds:

| Parameter | Variation | Rationale |

| Catalyst/Base | Strong bases (e.g., NaH, LDA), Brønsted acids, Lewis acids | To facilitate the deprotonation of the α-carbon of the nitrile and promote condensation. |

| Solvent | Aprotic polar (e.g., THF, DMF), Aprotic nonpolar (e.g., Toluene), Protic (e.g., Ethanol) | To ensure solubility of reactants and intermediates, and to influence reaction kinetics. |

| Temperature | Room temperature to reflux | To provide sufficient energy for the reaction to proceed at a reasonable rate while minimizing side reactions. |

| Reactant Ratio | Equimolar or excess of one reactant | To drive the reaction to completion and maximize the yield of the desired product. |

| Reaction Time | Minutes to hours | To allow for complete conversion of starting materials without decomposition of the product. |

By carefully controlling these parameters, it is possible to significantly improve the yield and purity of the desired product, making the synthetic route more practical and scalable. For the synthesis of 2-(2-pyridyl)-3-oxopropanenitrile, a systematic optimization of the Claisen condensation between a suitable 2-pyridyl ester and acetonitrile would likely lead to improved yields and a more robust synthetic protocol.

Reactivity and Mechanistic Insights of 2 2 Pyridyl 3 Oxopropanenitrile

Nucleophilic Addition Reactions.wikipedia.orgquimicaorganica.orgmasterorganicchemistry.comnih.govchemguide.co.uk

Nucleophilic addition is a fundamental reaction type for this compound, targeting its electrophilic centers. wikipedia.orgmasterorganicchemistry.com The electron-withdrawing nature of the adjacent pyridyl, carbonyl, and nitrile groups renders the different parts of the molecule susceptible to attack by nucleophiles.

The nitrile group (-C≡N) in 2-(2-pyridyl)-3-oxopropanenitrile is a key site for nucleophilic attack. openstax.org The carbon atom of the nitrile is electrophilic due to the strong electron-withdrawing effect of the nitrogen atom. numberanalytics.com This polarity facilitates the addition of nucleophiles across the carbon-nitrogen triple bond. openstax.org

The reactivity of the nitrile group is influenced by the electronic properties of the neighboring pyridyl ring. The pyridine (B92270) ring, being an electron-withdrawing heteroaromatic system, enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack compared to nitriles attached to less electron-withdrawing groups. nih.gov

Common nucleophilic addition reactions involving the nitrile moiety include:

Hydrolysis: In the presence of acid or base, the nitrile group can be hydrolyzed to form a carboxylic acid or an amide. numberanalytics.comopenstax.org

Reduction: Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride can reduce the nitrile to a primary amine. openstax.orglibretexts.org

Addition of Grignard Reagents: Organomagnesium halides (Grignard reagents) can add to the nitrile to form ketones after hydrolysis of the intermediate imine. wikipedia.orglibretexts.org

The reaction with 2-pyridylselenyl reagents demonstrates the nitrile's ability to participate in reversible additions, leading to different heterocyclic products depending on the reaction conditions. mdpi.com

The carbonyl group (C=O) is another significant electrophilic site within the 2-(2-pyridyl)-3-oxopropanenitrile molecule. libretexts.org The carbon atom of the carbonyl group carries a partial positive charge due to the high electronegativity of the oxygen atom, making it a prime target for nucleophiles. masterorganicchemistry.com

The reactivity of the carbonyl group is influenced by the adjacent electron-withdrawing pyridyl and cyano groups. These groups increase the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophilic attack compared to simple ketones. allstudiesjournal.com

Typical nucleophilic addition reactions at the carbonyl group include:

Formation of Alcohols: Reduction with agents like sodium borohydride (B1222165) or lithium aluminum hydride yields a secondary alcohol.

Acetal Formation: Reaction with alcohols under acidic conditions can protect the carbonyl group as an acetal. allstudiesjournal.com

Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into an alkene. nih.gov

These reactions proceed through a tetrahedral intermediate, a common feature of nucleophilic additions to carbonyl compounds. masterorganicchemistry.com

The methylene (B1212753) group (-CH2-) situated between the carbonyl and the nitrile group is termed an "active methylene group". mdpi.comresearchgate.netnih.govrsc.org The protons on this carbon are acidic due to the electron-withdrawing effects of the flanking carbonyl and nitrile functionalities. This acidity allows for the easy formation of a carbanion (enolate) in the presence of a base.

This nucleophilic carbanion can then participate in a variety of reactions, including:

Alkylation: Reaction with alkyl halides to introduce an alkyl group at the methylene position.

Acylation: Reaction with acyl chlorides or anhydrides to introduce an acyl group.

Knoevenagel Condensation: Reaction with aldehydes and ketones, where the active methylene compound acts as the nucleophile. nih.gov

Michael Addition: Addition to α,β-unsaturated carbonyl compounds.

The reactivity of this group is central to many of the condensation and cyclization reactions that 2-(2-pyridyl)-3-oxopropanenitrile undergoes.

Condensation and Cyclization Reactions.mdpi.comresearchgate.netekb.egacsgcipr.orggoogle.com

The presence of multiple reactive sites allows 2-(2-pyridyl)-3-oxopropanenitrile to undergo various condensation and cyclization reactions, leading to the formation of diverse heterocyclic systems. mdpi.comresearchgate.netekb.eggoogle.com These reactions often involve the initial formation of a nucleophile from the active methylene group, followed by intramolecular or intermolecular attack on other functional groups.

For example, it can react with various active methylene nucleophiles, leading to ring-opening and subsequent recyclization to form substituted pyridine derivatives. researchgate.net The Guareschi-Thorpe and Bohlmann-Rahtz reactions are classic examples of pyridine ring synthesis that utilize condensation reactions of β-ketonitriles. acsgcipr.org Three-component condensation reactions involving pyridinium (B92312) ylides, β-ketonitriles (like 2-(2-pyridyl)-3-oxopropanenitrile), and aldehydes can lead to the synthesis of dihydrofurans and pyrans. organic-chemistry.orgresearchgate.netnih.gov

The following table summarizes some of the heterocyclic systems that can be synthesized from 2-(2-pyridyl)-3-oxopropanenitrile and its derivatives:

| Reactant(s) | Resulting Heterocycle | Reference |

| Active Methylene Nitriles | Chromeno[2,3-b]pyridin-5-ones | researchgate.net |

| Active Methylene Ketones | Chromeno[2,3-b]pyridin-5-ones | researchgate.net |

| Phenylisocyanate | Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones | ekb.eg |

| Open-chain nitrile precursor and a nitrogen-containing compound | 2-Amino Pyridine | google.com |

Tandem and Domino Reaction Sequences.wikipedia.orgyoutube.com

2-(2-pyridyl)-3-oxopropanenitrile is an excellent substrate for tandem or domino reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates. wikipedia.orgyoutube.com This approach is highly efficient for building complex molecular architectures. youtube.com

A key example is the cascade reaction involving a Knoevenagel condensation, followed by a Michael addition and an intramolecular SN2 cyclization. organic-chemistry.org In such a sequence, the active methylene group of 2-(2-pyridyl)-3-oxopropanenitrile could first condense with an aldehyde. The resulting α,β-unsaturated system can then undergo a Michael addition with a nucleophile, and a subsequent intramolecular cyclization can lead to a complex heterocyclic product. These cascade reactions offer high atom economy and reduce waste. wikipedia.org

Role as a Cyanoacetylating Agent

While direct evidence for 2-(2-pyridyl)-3-oxopropanenitrile acting as a cyanoacetylating agent is not explicitly detailed in the provided search results, its structural features suggest this potential. Cyanoacetylation involves the transfer of a cyanoacetyl group (NC-CH2-CO-) to a nucleophile.

Given the reactivity of the molecule, it is plausible that under certain conditions, the bond between the carbonyl carbon and the active methylene carbon could be cleaved, allowing the cyanoacetyl moiety to be transferred. This type of reactivity is often seen in related β-keto esters and nitriles. For instance, nicotinonitrile derivatives, which share the cyanopyridine core, can undergo reactions like cyanoacetylation of other molecules. ekb.eg

Heterogeneous Catalysis in Transformations

The application of heterogeneous catalysts in the transformation of bifunctional molecules like 2-(2-pyridyl)-3-oxopropanenitrile offers significant advantages, including ease of catalyst separation, potential for catalyst recycling, and enhanced process sustainability. While specific studies focusing exclusively on the heterogeneous catalytic transformations of 2-(2-pyridyl)-3-oxopropanenitrile are not extensively documented, the reactivity of its constituent functional groups—a pyridine ring, a ketone, and a nitrile—provides a strong basis for predicting its behavior in the presence of various solid catalysts. This section explores potential heterogeneous catalytic pathways for the transformation of 2-(2-pyridyl)-3-oxopropanenitrile, drawing parallels from established catalytic systems for similar substrates.

The primary modes of reactivity for 2-(2-pyridyl)-3-oxopropanenitrile under heterogeneous catalytic conditions are expected to involve the hydrogenation of the nitrile and/or the pyridine ring, and condensation reactions involving the active methylene group.

Hydrogenation Reactions

The selective hydrogenation of nitriles is a critical industrial process for the synthesis of primary, secondary, and tertiary amines. In the case of 2-(2-pyridyl)-3-oxopropanenitrile, hydrogenation can occur at either the nitrile group or the pyridine ring, and the selectivity is highly dependent on the catalyst, support, and reaction conditions.

Supported metal catalysts, particularly those based on noble metals like palladium (Pd), platinum (Pt), rhodium (Rh), and ruthenium (Ru), as well as non-noble metals like nickel (Ni) and cobalt (Co), are commonly employed for nitrile hydrogenation. The choice of catalyst can direct the reaction towards different products. For instance, palladium catalysts are often favored for the selective hydrogenation of nitriles to primary amines, a reaction that proceeds via an imine intermediate.

A study on the heterogeneous catalytic hydrogenation of various nitriles to primary amines highlighted the effectiveness of supported precious metal catalysts. For heteroaromatic pyridinecarbonitriles, the hydrogenation can be controlled to selectively reduce the nitrile group while preserving the pyridine ring, or to hydrogenate both moieties. bme.hu For example, the hydrogenation of 3-cyanopyridine (B1664610) over a rhodium-based catalyst has been shown to yield 3-(aminomethyl)pyridine (B1677787) with high selectivity. researchgate.net

Drawing from these findings, the hydrogenation of 2-(2-pyridyl)-3-oxopropanenitrile over a suitable heterogeneous catalyst, such as Pd/C or a supported Rh catalyst, could potentially lead to the formation of 2-(2-pyridyl)-3-amino-3-oxopropanenitrile or, under more forcing conditions, piperidine (B6355638) derivatives.

Table 1: Potential Heterogeneous Catalytic Hydrogenation Products of 2-(2-Pyridyl)-3-oxopropanenitrile

| Catalyst | Potential Major Product | Reaction Type |

| Pd/C | 2-(2-Pyridyl)-3-amino-3-oxopropanenitrile | Selective Nitrile Hydrogenation |

| Rh/C | 2-(2-Pyridyl)-3-amino-3-oxopropanenitrile | Selective Nitrile Hydrogenation |

| Raney Nickel | 2-(Piperidin-2-yl)-3-aminopropanenitrile | Pyridine and Nitrile Hydrogenation |

It is important to note that the presence of the keto group adds another layer of complexity, as it can also be susceptible to reduction, leading to the corresponding alcohol. The selectivity towards the desired product would, therefore, heavily rely on the fine-tuning of the catalyst and reaction parameters.

Condensation Reactions

The active methylene group in 2-(2-pyridyl)-3-oxopropanenitrile, situated between the pyridyl and cyano groups, is a prime site for C-C bond formation through condensation reactions, most notably the Knoevenagel condensation. This reaction typically involves the condensation of an active methylene compound with an aldehyde or ketone, catalyzed by a base.

The use of solid base catalysts for the Knoevenagel condensation offers a green alternative to traditional homogeneous catalysts. Various solid bases, including modified zeolites, hydrotalcites, and basic resins, have been successfully employed. For instance, catalyst-free Knoevenagel condensation of pyridinecarbaldehydes with active methylene compounds has been reported to proceed efficiently in an aqueous ethanol (B145695) mixture, highlighting the inherent reactivity of these substrates. bas.bg

In the context of 2-(2-pyridyl)-3-oxopropanenitrile, a heterogeneous basic catalyst could facilitate its reaction with various aldehydes to yield substituted pyridylidenemalononitriles. These products are valuable intermediates in the synthesis of more complex heterocyclic systems.

Furthermore, solid acid catalysts can also promote Knoevenagel-type reactions. For example, titanium silicate (B1173343) (TS-1) has been demonstrated as an efficient solid acid catalyst for the Knoevenagel condensation of 2,4-thiazolidinedione (B21345) with aryl aldehydes. researchgate.net This suggests that solid acid catalysts could also be explored for the activation of the keto group in 2-(2-pyridyl)-3-oxopropanenitrile for condensation reactions.

Table 2: Potential Heterogeneous Catalytic Condensation Reactions of 2-(2-Pyridyl)-3-oxopropanenitrile

| Catalyst Type | Reactant | Potential Product | Reaction Type |

| Solid Base (e.g., Hydrotalcite) | Aldehyde (R-CHO) | 2-(2-Pyridyl)-3-cyano-4-substituted-but-3-en-2-one | Knoevenagel Condensation |

| Solid Acid (e.g., TS-1) | Aldehyde (R-CHO) | 2-(2-Pyridyl)-3-cyano-4-substituted-but-3-en-2-one | Knoevenagel Condensation |

The development of heterogeneous catalysts for the transformation of 2-(2-pyridyl)-3-oxopropanenitrile holds promise for the synthesis of a diverse range of functionalized pyridine derivatives. Future research in this area will likely focus on the design of highly selective and reusable catalysts to control the reactivity of this versatile building block.

Synthetic Applications in the Construction of Advanced Heterocyclic Scaffolds

Pyrazole (B372694) and Pyrazolopyrimidine Derivatives

The reaction of β-ketonitriles with hydrazine (B178648) derivatives is a well-established and efficient method for the synthesis of 5-aminopyrazoles. rsc.org 2-(2-Pyridyl)-3-oxopropanenitrile, possessing the requisite 1,3-dicarbonyl-like functionality, readily undergoes condensation with hydrazine hydrate. This reaction proceeds through an initial attack of the hydrazine on the ketone carbonyl, followed by intramolecular cyclization and dehydration to yield 5-amino-3-(pyridin-2-yl)-1H-pyrazole.

The resulting 5-aminopyrazole serves as a versatile intermediate for the synthesis of more complex fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. rsc.orgnih.govresearchgate.netresearchgate.netrsc.orgnih.gov The presence of both an amino group and an adjacent endocyclic nitrogen atom in the pyrazole ring allows for subsequent annulation reactions. For instance, condensation of 5-amino-3-(pyridin-2-yl)-1H-pyrazole with various β-dicarbonyl compounds or their equivalents, such as malononitrile (B47326) derivatives, leads to the formation of the pyrazolo[1,5-a]pyrimidine (B1248293) core. These reactions typically proceed via an initial condensation to form an enamine intermediate, which then undergoes intramolecular cyclization.

Table 1: Synthesis of Pyrazole and Pyrazolopyrimidine Derivatives

| Starting Material | Reagent | Product | Heterocyclic System |

| 2-(2-Pyridyl)-3-oxopropanenitrile | Hydrazine hydrate | 5-Amino-3-(pyridin-2-yl)-1H-pyrazole | Pyrazole |

| 5-Amino-3-(pyridin-2-yl)-1H-pyrazole | Malononitrile | 2-Amino-7-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile | Pyrazolopyrimidine |

| 5-Amino-3-(pyridin-2-yl)-1H-pyrazole | Diethyl malonate | 5,7-Dihydroxy-2-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine | Pyrazolopyrimidine |

Isoxazole (B147169) Derivatives

In a manner analogous to the synthesis of pyrazoles, 2-(2-Pyridyl)-3-oxopropanenitrile can be utilized to construct isoxazole rings. The reaction with hydroxylamine (B1172632) hydrochloride provides a direct route to 5-aminoisoxazole derivatives. nih.gov The mechanism involves the initial formation of an oxime at the ketonic carbonyl, followed by an intramolecular cyclization where the oxime hydroxyl group attacks the nitrile carbon, leading to the formation of the isoxazole ring. This reaction furnishes 5-amino-3-(pyridin-2-yl)isoxazole, a valuable building block for further synthetic transformations.

The synthesis of 3,4,5-trisubstituted isoxazoles can also be achieved through a [3+2]-cycloaddition reaction of in situ generated nitrile oxides with the enolate of β-ketonitriles. beilstein-journals.orgnih.govchemrxiv.org This approach offers a pathway to more complex isoxazole structures.

Table 2: Synthesis of Isoxazole Derivatives

| Starting Material | Reagent | Product | Heterocyclic System |

| 2-(2-Pyridyl)-3-oxopropanenitrile | Hydroxylamine hydrochloride | 5-Amino-3-(pyridin-2-yl)isoxazole | Isoxazole |

Pyridine (B92270) and Nicotinonitrile Ring Systems

The versatile reactivity of 2-(2-Pyridyl)-3-oxopropanenitrile extends to the synthesis of highly substituted pyridine and nicotinonitrile derivatives. One common approach involves the condensation of the β-ketonitrile with various reagents to construct the pyridine ring. For instance, reaction with malononitrile in the presence of a base can lead to the formation of 2-amino-6-oxo-4-(pyridin-2-yl)-1,6-dihydropyridine-3,5-dicarbonitrile through a series of condensation and cyclization steps.

Furthermore, the Thorpe-Ziegler reaction provides a powerful tool for the synthesis of aminonicotinonitriles. While this reaction is typically intramolecular, intermolecular variations or multi-step sequences involving 2-(2-Pyridyl)-3-oxopropanenitrile can be envisioned to construct nicotinonitrile scaffolds. Additionally, the synthesis of fused pyridine derivatives can be achieved through reactions with various dinucleophiles or by constructing a second ring onto a pre-formed pyridine derivative of the starting material. researchgate.netnih.govrsc.orgnih.gov

Table 3: Synthesis of Pyridine and Nicotinonitrile Derivatives

| Starting Material | Reagent | Product Example | Heterocyclic System |

| 2-(2-Pyridyl)-3-oxopropanenitrile | Malononitrile, Base | 2-Amino-6-oxo-4-(pyridin-2-yl)-1,6-dihydropyridine-3,5-dicarbonitrile | Pyridine |

| 2-(2-Pyridyl)-3-oxopropanenitrile | Arylidenemalononitriles | Substituted Isoquinolines | Fused Pyridine (Isoquinoline) |

Pyrimidine (B1678525) and Pyrido[2,3-d]pyrimidine (B1209978) Derivatives

The synthesis of pyrimidine derivatives from 2-(2-Pyridyl)-3-oxopropanenitrile can be achieved through its reaction with various amidine-containing reagents. For example, condensation with guanidine (B92328) or urea (B33335) derivatives can lead to the formation of 2-amino- or 2-hydroxypyrimidines, respectively. The reaction proceeds by the initial formation of a vinylogous amidine or urea, followed by intramolecular cyclization onto the nitrile group.

A particularly significant application of this chemistry is in the synthesis of pyrido[2,3-d]pyrimidines. Starting from a suitably functionalized pyridine derivative of 2-(2-Pyridyl)-3-oxopropanenitrile, such as a 2-aminonicotinonitrile derivative, a subsequent annulation of a pyrimidine ring can be achieved. For instance, treatment of 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile with reagents like ethyl acetoacetate, formic acid, or urea leads to the formation of the corresponding pyrido[2,3-d]pyrimidine derivatives. nih.govnih.govbohrium.comnih.gov

Table 4: Synthesis of Pyrimidine and Pyrido[2,3-d]pyrimidine Derivatives

| Starting Material | Reagent | Product Example | Heterocyclic System |

| 2-(2-Pyridyl)-3-oxopropanenitrile | Guanidine | 2,4-Diamino-6-(pyridin-2-yl)pyrimidine-5-carbonitrile | Pyrimidine |

| 6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile | Ethyl acetoacetate | 7-Hydroxy-2,5-dimethyl-4-phenyl-pyrido[2,3-d]pyrimidine | Pyrido[2,3-d]pyrimidine |

Chromene and Dihydrofuran Systems

The reactivity of 2-(2-Pyridyl)-3-oxopropanenitrile can also be harnessed for the synthesis of oxygen-containing heterocycles such as chromenes and dihydrofurans. The synthesis of 2-amino-4H-chromenes can be achieved through a one-pot, three-component reaction between an aldehyde, malononitrile (or a β-ketonitrile like 2-(2-Pyridyl)-3-oxopropanenitrile), and a phenol (B47542) derivative. rsc.orgnih.govresearchgate.netfrontiersin.orgnih.govmsu.edu This reaction typically proceeds via a Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization.

The synthesis of dihydrofuran derivatives can be accomplished through various routes. One method involves the reaction of pyridinium (B92312) ylides with enones, where the ylide is generated in situ. chemhelpasap.comorganic-chemistry.org Another approach is the radical addition of β-ketonitriles to conjugated dienes. rsc.org Furthermore, a Pd-catalyzed asymmetric allylic substitution cascade reaction of allylic dicarbonates with β-ketonitriles has been developed for the synthesis of chiral bicyclic dihydrofurans. rsc.org

Table 5: Synthesis of Chromene and Dihydrofuran Systems

| Starting Material Component | Reagents | Product Example | Heterocyclic System |

| 2-(2-Pyridyl)-3-oxopropanenitrile | Salicylaldehyde, Aldehyde, Base | 2-Amino-4-aryl-4H-chromene-3-carbonitrile derivative | Chromene |

| 2-(2-Pyridyl)-3-oxopropanenitrile | Conjugated diene, Radical initiator | 5-Ethenyl-4,5-dihydrofuran-3-carbonitrile derivative | Dihydrofuran |

Thiophene and Thiazole (B1198619) Derivatives

The Gewald reaction is a powerful and versatile method for the synthesis of 2-aminothiophenes, and it is highly applicable to β-ketonitriles like 2-(2-Pyridyl)-3-oxopropanenitrile. nih.govnih.govchemrxiv.orgresearchgate.netnih.govnih.govresearchgate.netresearchgate.net This one-pot, multi-component reaction involves the condensation of an α-methylene ketone (or in this case, the β-ketonitrile), elemental sulfur, and a compound with an activated methylene (B1212753) group (often the β-ketonitrile itself or another nitrile like malononitrile) in the presence of a base. The reaction proceeds through a Knoevenagel condensation followed by addition of sulfur and subsequent ring closure to afford a highly substituted 2-aminothiophene.

For the synthesis of thiazole derivatives, the Hantzsch thiazole synthesis is a classical and widely used method. bohrium.comchemhelpasap.comresearchgate.netijper.orgsynarchive.comyoutube.comresearchgate.netorganic-chemistry.orgbepls.comchemicalbook.com This reaction involves the condensation of an α-haloketone with a thioamide. While not a direct reaction of 2-(2-Pyridyl)-3-oxopropanenitrile, it can be readily converted to the necessary α-haloketone precursor. For example, bromination of the active methylene group of 2-(2-Pyridyl)-3-oxopropanenitrile would yield 2-bromo-2-(2-pyridyl)-3-oxopropanenitrile, which can then be reacted with a thioamide to form the corresponding aminothiazole derivative.

Table 6: Synthesis of Thiophene and Thiazole Derivatives

| Starting Material | Reagent(s) | Product Example | Heterocyclic System |

| 2-(2-Pyridyl)-3-oxopropanenitrile | Malononitrile, Sulfur, Base | 2-Amino-5-cyano-4-(pyridin-2-yl)thiophene-3-carboxamide | Thiophene |

| 2-Bromo-2-(2-pyridyl)-3-oxopropanenitrile | Thiourea | 2-Amino-4-cyano-5-(pyridin-2-yl)thiazole | Thiazole |

Other Fused and Polycyclic Heterocycles

The synthetic utility of 2-(2-Pyridyl)-3-oxopropanenitrile extends beyond the construction of simple five- and six-membered heterocycles to the formation of more complex fused and polycyclic systems. researchgate.netresearchgate.netrsc.orgchemicalbook.commdpi.comutsa.edunih.gov The presence of multiple reactive sites allows for tandem or cascade reactions where several rings are formed in a single synthetic operation.

For example, the 5-aminopyrazole derivative obtained from the reaction with hydrazine can be further elaborated into pyrazolo[3,4-b]pyridines. nih.gov Similarly, the 2-aminothiophene derivatives from the Gewald reaction can serve as precursors for the synthesis of thieno[2,3-d]pyrimidines. nih.gov Furthermore, through carefully designed multi-step synthetic sequences, it is possible to construct intricate polycyclic scaffolds incorporating the pyridyl moiety from the starting material. These complex structures are of significant interest in medicinal chemistry and materials science.

Table 7: Examples of Fused and Polycyclic Heterocycles

| Starting Heterocycle (from 2-(2-Pyridyl)-3-oxopropanenitrile) | Reagent(s) | Fused/Polycyclic System |

| 5-Amino-3-(pyridin-2-yl)-1H-pyrazole | Malononitrile | Pyrazolo[3,4-b]pyridine |

| 2-Amino-4-(pyridin-2-yl)thiophene-3-carbonitrile | Formic acid | Thieno[2,3-d]pyrimidine |

| 6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile | Malononitrile | 1,8-Naphthyridine |

Spectroscopic Characterization and Theoretical Investigations

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the chemical structure of 2-(2-Pyridyl)-3-oxopropanenitrile, which consists of a pyridine (B92270) ring attached to a keto-nitrile side chain. Each method provides unique insights into the different components of the molecular framework.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a key technique for identifying the functional groups present in a molecule. For 2-(2-Pyridyl)-3-oxopropanenitrile, the IR spectrum is expected to show characteristic absorption bands corresponding to its principal functional groups. The most significant vibrations would be the stretching of the nitrile (C≡N) and carbonyl (C=O) groups, as well as vibrations associated with the pyridine ring.

The nitrile group typically exhibits a sharp, medium-intensity absorption band in the region of 2260-2220 cm⁻¹. The carbonyl group of the ketone is expected to show a strong absorption band in the range of 1785-1650 cm⁻¹, with its exact position influenced by the electronic effects of the adjacent pyridine ring and methylene-nitrile group. The aromatic pyridine ring would be identified by C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N ring stretching vibrations in the 1600-1400 cm⁻¹ region. govinfo.gov

While specific experimental IR data for 2-(2-Pyridyl)-3-oxopropanenitrile is not extensively documented in the surveyed literature, the expected absorption regions based on its structure are well-established.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy provides information about the chemical environment and connectivity of protons. For 2-(2-Pyridyl)-3-oxopropanenitrile, the proton NMR spectrum shows distinct signals for the protons on the pyridine ring and the methylene (B1212753) group. A published ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) reports the following chemical shifts (δ) scielo.org.mx:

| Proton Assignment | Chemical Shift (ppm) | Multiplicity & Coupling Constant (J) |

| Pyridine H6 | 8.70 | Doublet of doublets (dd), J = 4.8, 0.6 Hz |

| Pyridine H4/H5 | 8.03 - 8.17 | Multiplet (m) |

| Pyridine H3 | 7.92 | Triplet of doublets (td), J = 7.8, 1.6 Hz |

| Pyridine H5/H4 | 7.58 | Doublet of doublets of doublets (ddd), J = 7.6, 4.8, 1.4 Hz |

| Methylene (CH₂) | 4.40 | Singlet (s) |

| Data sourced from patent WO2018045071A1. The assignment of H3, H4, and H5 can be complex and may require further 2D NMR studies for definitive confirmation. |

The downfield shifts of the pyridine protons are characteristic of their position on an electron-deficient aromatic ring. The singlet for the methylene protons indicates no coupling with adjacent protons.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Specific experimental ¹³C NMR data for 2-(2-Pyridyl)-3-oxopropanenitrile were not available in the reviewed literature. However, based on established chemical shift ranges, one would expect to observe signals for the carbonyl carbon (in the 180-200 ppm region), the carbons of the pyridine ring (typically 120-150 ppm), the nitrile carbon (around 115-125 ppm), and the methylene carbon.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and confirmation of its elemental composition.

For 2-(2-Pyridyl)-3-oxopropanenitrile (molecular formula C₈H₆N₂O, molecular weight 146.15 g/mol ), Liquid Chromatography-Mass Spectrometry (LC-MS) analysis has identified the protonated molecule. scielo.org.mxscbt.com

| Ion | Observed m/z |

| [M+H]⁺ | 147.1 |

| Data sourced from patent WO2018045071A1. scielo.org.mx |

This result confirms the molecular weight of the compound. The fragmentation pattern under electron ionization would be expected to show characteristic losses, such as the loss of CO, HCN, or cleavage of the side chain, providing further structural evidence.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of 2-(2-Pyridyl)-3-oxopropanenitrile is expected to be dominated by transitions associated with its conjugated system, which includes the pyridine ring and the carbonyl group.

Generally, such compounds exhibit two main types of electronic transitions:

π → π* transitions : These are typically high-intensity absorptions and involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are expected for the aromatic pyridine ring and the C=O double bond.

n → π* transitions : These are lower-intensity absorptions resulting from the excitation of an electron from a non-bonding orbital (like the lone pair on the carbonyl oxygen or the pyridine nitrogen) to a π* antibonding orbital. icdd.com

X-ray Crystallography for Molecular Geometry Confirmation

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths and bond angles. This technique would be invaluable for confirming the planarity of the pyridine ring and the geometry of the keto-nitrile side chain, as well as understanding intermolecular interactions in the crystal lattice.

As of the latest review of the Cambridge Structural Database (CSD) and other publicly available crystallographic data repositories, a complete single-crystal X-ray diffraction structure for 2-(2-Pyridyl)-3-oxopropanenitrile has not been reported. Therefore, detailed experimental data on its molecular geometry, such as bond lengths and angles, are not available.

Quantum Chemical Studies

Quantum chemical studies, such as those using Density Functional Theory (DFT), are powerful computational tools for investigating the electronic structure, molecular geometry, and spectroscopic properties of molecules. Such calculations could provide theoretical predictions for:

Optimized molecular geometry , including bond lengths and angles.

Vibrational frequencies , which can be compared with experimental IR and Raman spectra for assignment of vibrational modes.

NMR chemical shifts , aiding in the interpretation of experimental spectra.

Electronic properties , such as the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding reactivity and predicting UV-Vis absorption bands.

A search of the scientific literature did not yield any specific quantum chemical studies focused on 2-(2-Pyridyl)-3-oxopropanenitrile. Such theoretical investigations would be a valuable future endeavor to complement the existing experimental data and provide deeper insight into the molecule's properties.

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectra

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-(2-Pyridyl)-3-oxopropanenitrile, DFT calculations would typically be performed using a functional such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)) to optimize the molecular geometry and calculate its electronic properties. These calculations provide insights into the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the molecular orbitals.

The resulting data would allow for the prediction of various spectroscopic properties. For instance, Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic absorption spectra, predicting the wavelengths of maximum absorption (λmax) which correspond to electronic transitions within the molecule. Such theoretical spectra are invaluable for interpreting experimental UV-Vis data. However, specific DFT studies detailing the electronic structure and spectra of 2-(2-Pyridyl)-3-oxopropanenitrile are not found in the reviewed literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and the electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that helps to characterize the chemical reactivity and kinetic stability of a molecule. A small gap suggests that the molecule is more reactive. For 2-(2-Pyridyl)-3-oxopropanenitrile, a full FMO analysis would involve visualizing the spatial distribution of the HOMO and LUMO to identify the regions of the molecule involved in electron donation and acceptance. This analysis would shed light on its potential reaction mechanisms. Regrettably, specific calculations of HOMO-LUMO energies and their gap for this compound are not documented in available research.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry allows for the accurate prediction of various spectroscopic parameters. For 2-(2-Pyridyl)-3-oxopropanenitrile, DFT calculations could predict its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical values, often calculated using the Gauge-Independent Atomic Orbital (GIAO) method, are extremely useful for assigning signals in experimental NMR spectra.

Furthermore, the vibrational frequencies of the molecule can be calculated and compared with experimental infrared (IR) and Raman spectra. This comparison helps in the detailed assignment of vibrational modes to specific bonds or functional groups within the molecule. Such a study would provide a complete vibrational characterization of 2-(2-Pyridyl)-3-oxopropanenitrile. As with other properties, specific theoretical predictions of NMR shifts and vibrational frequencies for this compound are not currently available.

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, H-bonding)

Understanding the intermolecular interactions within a crystal structure is key to explaining its packing and physical properties. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these interactions. By mapping properties like dnorm (normalized contact distance) onto the surface, one can identify regions involved in specific interactions, such as hydrogen bonds and van der Waals forces.

Solvatochromism and Solvent Effects

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect is driven by the differential solvation of the ground and excited electronic states of the molecule. Compounds with significant intramolecular charge transfer characteristics, like many pyridine derivatives, often exhibit strong solvatochromism.

An investigation into the solvatochromism of 2-(2-Pyridyl)-3-oxopropanenitrile would involve measuring its UV-Vis absorption spectra in a range of solvents with varying polarities. The shifts in λmax would then be correlated with solvent polarity scales. Theoretical calculations using continuum solvation models (like the Polarizable Continuum Model, PCM) within a TD-DFT framework could be employed to simulate and understand the observed solvent effects. Currently, there are no published experimental or theoretical studies on the solvatochromic behavior of 2-(2-Pyridyl)-3-oxopropanenitrile.

Q & A

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Methodological Answer : Pilot-scale production requires solvent recycling (e.g., ethanol recovery) and efficient purification via flash chromatography or crystallization. For example, multi-kilogram batches of related nitriles were achieved using gradient elution protocols .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.